Cas no 25451-78-9 (1,3-Propanediol,2,2-diphenyl-, dicarbamate (8CI))

1,3-Propanediol,2,2-diphenyl-, dicarbamate (8CI) structure
25451-78-9 structure
Product Name:1,3-Propanediol,2,2-diphenyl-, dicarbamate (8CI)
CAS No:25451-78-9
MF:C17H18N2O4
MW:314.335824489594
CID:285876
PubChem ID:97256
Update Time:2025-04-19

1,3-Propanediol,2,2-diphenyl-, dicarbamate (8CI) Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol,2,2-diphenyl-, dicarbamate (8CI)
    • (3-carbamoyloxy-2,2-diphenylpropyl) carbamate
    • 2.2-Diphenyl-1.3-dicarbamoyloxy-propan
    • Dicarbamic acid 2,2-diphenyltrimethylene ester
    • 25451-78-9
    • 2,2-Diphenyl-1,3-propanediol dicarbamate
    • BRN 3000823
    • 1,3-Propanediol, 2,2-diphenyl-, dicarbamate
    • 5IRU0ETE5Y
    • NSC-108729
    • DTXSID50180129
    • NSC 108729
    • NSC108729
    • 1, 2,2-diphenyl-, dicarbamate
    • UNII-5IRU0ETE5Y
    • Inchi: 1S/C17H18N2O4/c18-15(20)22-11-17(12-23-16(19)21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,20)(H2,19,21)
    • InChI Key: YAMNETATHGQXBZ-UHFFFAOYSA-N
    • SMILES: O(C(N)=O)CC(COC(N)=O)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 314.12674
  • Monoisotopic Mass: 314.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.257
  • Boiling Point: 594.9°C at 760 mmHg
  • Flash Point: 293.8°C
  • Refractive Index: 1.589
  • PSA: 104.64
  • LogP: 3.56390
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